![molecular formula C17H15Cl2N3O2S B2379694 2-(2,4-Dichlorophenoxy)-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone CAS No. 892460-94-5](/img/structure/B2379694.png)
2-(2,4-Dichlorophenoxy)-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a 2,4-dichlorophenoxy group, a pyridin-3-ylmethylsulfanyl group, and a 4,5-dihydroimidazol-1-yl group. These groups are common in many organic compounds and can have various properties depending on their arrangement and the overall structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenoxy and dihydroimidazol groups suggests that the compound may have aromatic properties, while the sulfanyl group could introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The dichlorophenoxy group could potentially undergo substitution reactions, while the imidazole ring might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the dichlorophenoxy group could make the compound relatively non-polar and lipophilic, while the sulfanyl group could introduce polarity .Scientific Research Applications
Process Development and Synthesis
One study discusses the process development of Voriconazole, a broad-spectrum triazole antifungal agent, highlighting the importance of stereochemistry and the synthesis process involving related chemical structures (Butters et al., 2001). This suggests the compound could be relevant in the development of pharmaceuticals, especially antifungal medications.
Fungicidal Activity
Research on the synthesis and fungicidal activity of substituted compounds reveals potential agrochemical applications. These compounds have been shown to exhibit fungicidal activity, indicating the compound might also be useful in agricultural research for the development of new fungicides (Kuzenkov & Zakharychev, 2009).
Antimicrobial Activity
Another study focuses on the synthesis and antimicrobial activity of related compounds, suggesting potential applications in the development of new antimicrobial agents. This research shows how modifications in chemical structure can influence antimicrobial properties, hinting at the potential for the compound to be studied for similar uses (Salimon et al., 2011).
Catalysts for Oxidation Reactions
The use of related compounds as catalysts for oxidation reactions, particularly in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons, showcases potential applications in chemical synthesis and industrial processes (Keumi et al., 1988).
Green Chemistry
Research on the synthesis and green metric evaluation of related compounds emphasizes the importance of environmentally friendly chemical processes. This suggests the compound could have applications in green chemistry, focusing on reducing waste and improving efficiency in chemical synthesis (Gilbile et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-13-3-4-15(14(19)8-13)24-10-16(23)22-7-6-21-17(22)25-11-12-2-1-5-20-9-12/h1-5,8-9H,6-7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLHVJLLKHAQAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

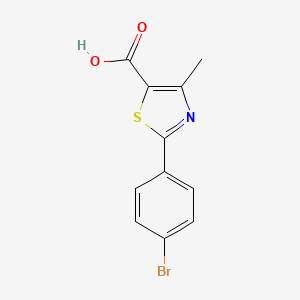
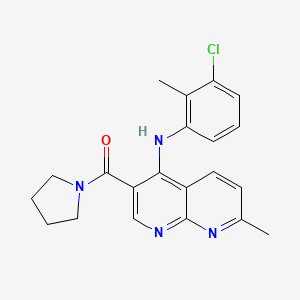
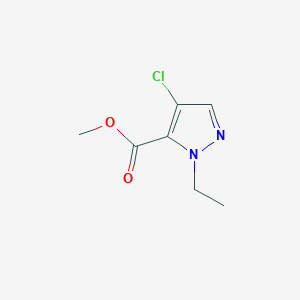
![7,8-dimethoxy-2-[(tetrahydro-2-furanylmethyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2379615.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2379619.png)
![3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2379620.png)
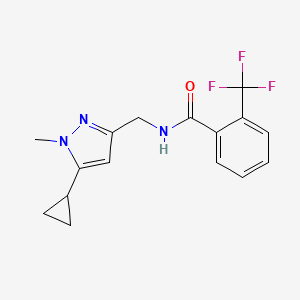
![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2379622.png)
![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2379625.png)
![N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2379626.png)
![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2379627.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)
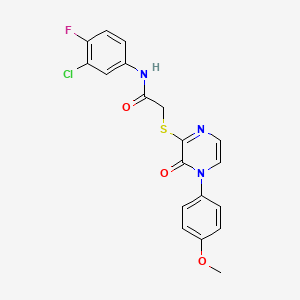
![4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2379634.png)